3,4-Dihydro-2H-pyran-2-methanol
Overview
Description
3,4-Dihydro-2H-pyran-2-methanol is a chemical compound that is part of the pyran family, which are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms. It is a derivative of pyran with a methanol group attached, which can be involved in various chemical reactions and has potential applications in polymer synthesis and drug delivery systems.
Synthesis Analysis
The synthesis of derivatives of 3,4-Dihydro-2H-pyran-2-methanol can be achieved through different methods. For instance, the hydrogenation of acrolein thermal dimer can lead to the formation of tetrahydropyran-2-methanol (TPM), which is closely related to the compound of interest . Additionally, diesters of 3,4-Dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid have been prepared and polymerized, indicating a method for creating polymeric materials from this compound .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-pyran-2-methanol derivatives is characterized by the presence of a pyran ring, which can undergo various rearrangements and reactions. For example, the gas-phase dehydration of TPM can result in the rearrangement of the pyran ring to five- or seven-membered rings . The molecular structure also allows for the formation of polyesters when reacted with dicarboxylic acids, as seen in the synthesis of polymers .
Chemical Reactions Analysis
3,4-Dihydro-2H-pyran-2-methanol and its derivatives participate in a variety of chemical reactions. The dehydration of TPM over different catalysts can lead to the formation of cyclopentanecarboxaldehyde and other by-products . Acid-catalyzed elimination reactions and reactions with bromine compounds can lead to the formation of different isomers and derivatives of tetrahydropyrans . Furthermore, the compound can be used as a building block for the synthesis of polyesters with potential applications in drug delivery .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-2H-pyran-2-methanol derivatives are influenced by their molecular structure. The presence of the methanol group and the pyran ring contribute to the compound's reactivity and potential to form polymers. The thermal behavior of the synthesized polyesters based on this compound has been investigated, suggesting their suitability for controlled drug delivery through in vivo biodegradation . The compound's derivatives also exhibit bacteriostatic effects, indicating their potential use as antiseptics .
Scientific Research Applications
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Organic Synthesis
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Synthesis of 3,4-Dihydropyran-2-Ones
- 3,4-Dihydro-2H-pyran-2-methanol is used in the production of 3,4-dihydropyran-2-ones .
- The production process involves organocatalysis with N-heterocyclic carbenes (NHCs) .
- The resulting products are often directed towards epimerization and functionalization to produce more complex molecules with potential applications in the biological field .
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Polyester Synthesis
- Diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid were prepared and polymerized .
- Boron trifluoride etherate, anhydrous ferric chloride, and p-toluene sulfonic acid have been selected as different cationic coinitiators .
- The resulting polymers can be considered as suitable matrices for controlled drug delivery by in vivo biodegradation .
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Synthesis of Tetrahydropyranylated Products
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Synthesis of Tetrahydropyran Derivatives
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Preparation of Supported Dihydropyran
- 3,4-Dihydro-2H-pyran-2-methanol is used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols .
- This process involves the reaction of alcohols with supported dihydropyran, resulting in the formation of a protected alcohol that can be further used in various reactions .
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Synthesis of Tetrahydropyranylated Products
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Synthesis of Tetrahydropyran Derivatives
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Preparation of Supported Dihydropyran
- 3,4-Dihydro-2H-pyran-2-methanol is used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols .
- This process involves the reaction of alcohols with supported dihydropyran, resulting in the formation of a protected alcohol that can be further used in various reactions .
Safety And Hazards
3,4-Dihydro-2H-pyran-2-methanol is classified as a flammable liquid and can cause skin irritation and serious eye irritation . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
Relevant Papers
Several papers have been identified that may be relevant to 3,4-Dihydro-2H-pyran-2-methanol. These include a study on the synthesis and characterization of polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol , and a paper discussing the one-pot synthesis of 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones .
properties
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMICBFRKICBBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305096 | |
Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyran-2-methanol | |
CAS RN |
3749-36-8 | |
Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3749-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003749368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3749-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-pyran-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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